Stannous tartrate

Vue d'ensemble

Description

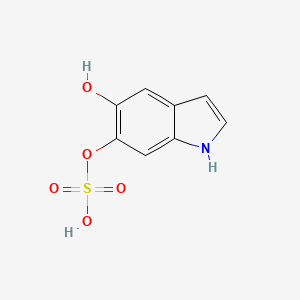

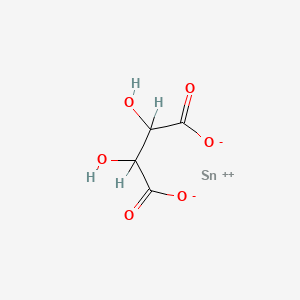

Stannous tartrate, also known as Tin (II) tartrate, is a compound with the linear formula SnC4H4O6 . It appears as a heavy, white, crystalline powder .

Molecular Structure Analysis

The molecular formula of Stannous tartrate is C4H4O6Sn . It has a molecular weight of 266.78 . The percent composition is Carbon: 18.01%, Hydrogen: 1.51%, Oxygen: 35.98%, and Tin: 44.50% .Chemical Reactions Analysis

Stannous ions, like those in Stannous tartrate, have been noted to exhibit both bactericidal and bacteriostatic properties . They interact with and modify the absorbent layer composed of salivary proteins such as mucins, possibly enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion .Physical And Chemical Properties Analysis

Stannous tartrate is a heavy, white, crystalline powder . It is soluble in water and dilute hydrochloric acid . It has a molecular weight of 266.78 .Applications De Recherche Scientifique

Textile Dyeing and Printing

Summary of the Application

Tin(II) tartrate is used in the field of textile manufacturing, specifically in the dyeing and printing of textiles . It likely acts as a mordant, a substance that combines with a dye or stain and thereby fixes it in a material.

Methods of Application

The specific methods of application in textile dyeing and printing can vary, but typically, the fabric is treated with a solution of the mordant, then the dye is applied. The mordant helps the dye adhere to the textile fibers and enhances the colorfastness of the dye.

Results or Outcomes

The use of Tin(II) tartrate in textile dyeing and printing results in more vibrant and durable colors. The mordant helps the dye to bond more effectively with the textile fibers, resulting in a longer-lasting and more colorfast dye.

Hydration of Tin(II)

Summary of the Application

Tin(II) tartrate has been studied in the field of computational chemistry, specifically looking at the hydration of Tin(II) . The structure of tin (II) is not well known in aqueous solution, and this research aimed to investigate it.

Methods of Application

The energies, structures, and vibrational frequencies of [Sn (H 2 O) n ,] 2+ n = 0–9, 18 have been calculated at the Hartree–Fock and second order Møller–Plesset levels of theory using the CEP, LANL2, and SDD effective core potentials in combination with their associated basis sets, or with the 6-31G* and 6-31+G* basis sets .

Results or Outcomes

The tin–oxygen distances and totally symmetric stretching frequency of the aquatin (II) ions were compared with each other, and with solution measurements where available . This research contributes to our understanding of the structure of tin (II) in aqueous solution.

Pharmaceutical Applications

Summary of the Application

Tin(II) compounds, including Tin(II) tartrate, have potential as pharmaceutical agents . Tin(II) fluoride, for example, has been used in toothpastes, dentifrices, topical solutions, mouth washes, and occasionally as a constituent of dental cements .

Methods of Application

In the case of dental applications, Tin(II) fluoride is often included in the formulation of toothpastes or mouthwashes. It can also be used in topical solutions or dental cements .

Results or Outcomes

Tin(II) fluoride has been found to be more effective than sodium fluoride for the protection of dental enamel and for the reduction of dental mottling fluorosis . It is also highly effective in the control of root hypersensitivity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroxybutanedioate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDAZMTQFUZHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Avocado Research MSDS] | |

| Record name | Stannous tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin(II) tartrate | |

CAS RN |

815-85-0 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)